molecular formula C22H29NO2 B084268 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate CAS No. 13426-07-8

1-(Diethylamino)butan-2-yl 2,2-diphenylacetate

Cat. No. B084268
CAS RN: 13426-07-8
M. Wt: 339.5 g/mol
InChI Key: MLDAYGZPPRLGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a chiral molecule that has two enantiomers, which have different biological activities.

Mechanism Of Action

The mechanism of action of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is not well understood. However, it has been suggested that the compound may exert its biological activity through modulation of the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Additionally, the compound has a relatively simple synthesis method and low toxicity profile, making it easy to handle in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in medicinal chemistry and material science. Finally, the development of derivatives of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate with improved solubility and biological activity may lead to the discovery of new pharmaceutical agents.

Synthesis Methods

1-(Diethylamino)butan-2-yl 2,2-diphenylacetate can be synthesized using a variety of methods, including the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-ol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Alternatively, the compound can be synthesized via the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-amine in the presence of a coupling reagent such as EDC or N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been studied for its potential applications in medicinal chemistry as a chiral building block for the synthesis of various pharmaceuticals. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been studied for its potential use in the synthesis of chiral liquid crystals, which have applications in the field of display technology.

properties

CAS RN

13426-07-8

Product Name

1-(Diethylamino)butan-2-yl 2,2-diphenylacetate

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

1-(diethylamino)butan-2-yl 2,2-diphenylacetate

InChI

InChI=1S/C22H29NO2/c1-4-20(17-23(5-2)6-3)25-22(24)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20-21H,4-6,17H2,1-3H3

InChI Key

MLDAYGZPPRLGLE-UHFFFAOYSA-N

SMILES

CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Related CAS

10521-40-1 (mono-hydrochloride)

synonyms

eterofen
ethyldiphacil
ethyldiphacil monohydrochloride
ethyldiphenacetate
IEM-506

Origin of Product

United States

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